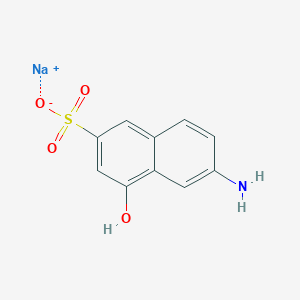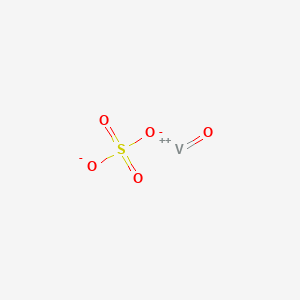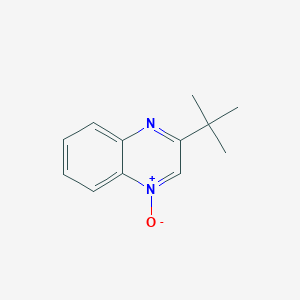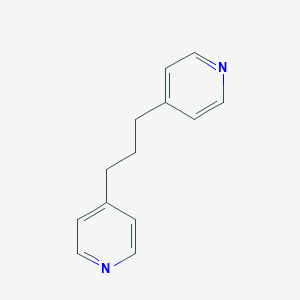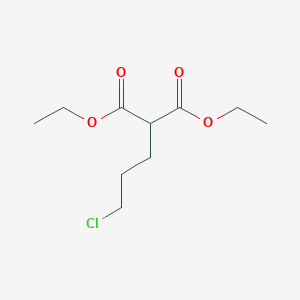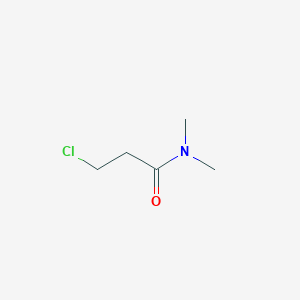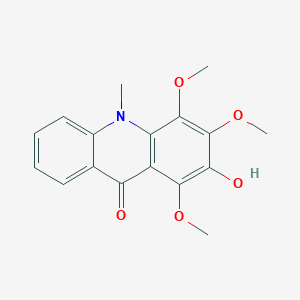
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one (also known as acridone) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of acridone is not fully understood, but it is thought to involve the inhibition of protein kinase C activity, which leads to the inhibition of cell growth and differentiation. Additionally, acridone may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化学的および生理学的効果
Acridone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Additionally, acridone has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Acridone has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
実験室実験の利点と制限
One advantage of using acridone in lab experiments is that it is a naturally occurring compound, which makes it more readily available than synthetic compounds. Additionally, acridone has been studied extensively, so there is a wealth of information available on its properties and potential applications. However, one limitation of using acridone in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on acridone. For example, future studies could focus on the development of more efficient synthesis methods for acridone, which could make it more readily available for scientific research. Additionally, further studies could explore the potential use of acridone as an anticancer agent, as well as its potential as a fluorescent probe for the detection of DNA and RNA. Finally, future studies could focus on the development of new applications for acridone, such as its use in the development of new drugs or as a tool for studying the mechanisms of cell growth and differentiation.
合成法
Acridone can be synthesized through a variety of methods, including the condensation of 2-methoxyphenylacetic acid with o-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group, and then oxidation of the amino group to a hydroxyl group. Another method involves the reaction of 2-methoxyphenylacetic acid with phthalic anhydride, followed by reduction of the resulting phthalimide to an amino acid, and then oxidation of the amino group to a hydroxyl group.
科学的研究の応用
Acridone has been found to exhibit a range of interesting scientific research applications. For example, it has been studied as an inhibitor of protein kinase C, which is involved in the regulation of cell growth and differentiation. Acridone has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, acridone has been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
特性
CAS番号 |
17014-62-9 |
|---|---|
製品名 |
2-Hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one |
分子式 |
C17H17NO5 |
分子量 |
315.32 g/mol |
IUPAC名 |
2-hydroxy-1,3,4-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)16(22-3)17(23-4)14(20)15(11)21-2/h5-8,20H,1-4H3 |
InChIキー |
ZGHQWLGOWLOMIG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)O)OC)OC |
同義語 |
2-Hydroxy-1,3,4-trimethoxy-10-methyl-9(10H)-acridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



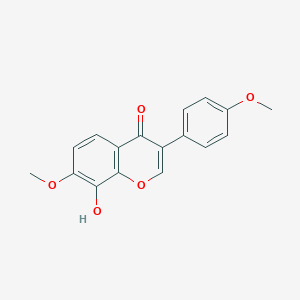
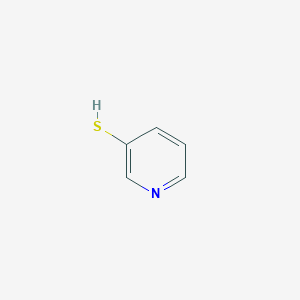
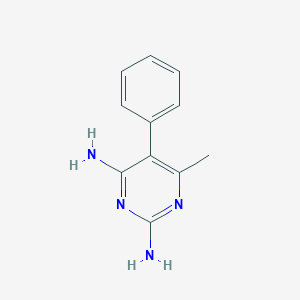
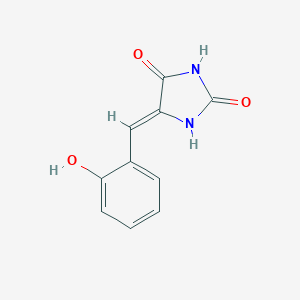
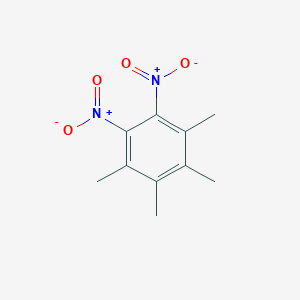
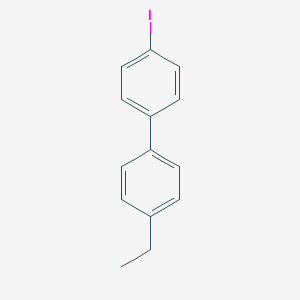
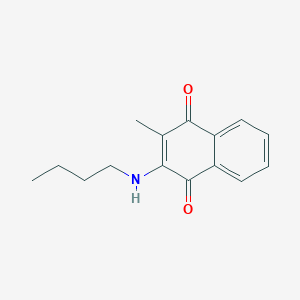
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
